molecular formula C9H8N2O3 B505887 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-ol

5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-ol

Cat. No.: B505887
M. Wt: 192.17g/mol
InChI Key: WDGXQLRGLSROSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-ol (CAS 944907-21-5) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol , this molecule features a 1,3,4-oxadiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The 1,3,4-oxadiazole core is a versatile pharmacophore present in various investigated compounds and is valued for its ability to interact with multiple biological targets . While the specific applications for this exact derivative are an active area of investigation, structural analogs and related 1,3,4-oxadiazole derivatives have demonstrated significant research interest in areas such as antifibrotic therapy by inhibiting the Rho/MRTF/SRF gene transcription pathway , and as key components in the design of potential therapeutic agents for cancers and neurodegenerative disorders . This compound serves as a valuable synthetic intermediate or building block for researchers developing novel molecules in pharmaceutical and bioorganic chemistry. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17g/mol

IUPAC Name

5-(2-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H8N2O3/c1-13-7-5-3-2-4-6(7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12)

InChI Key

WDGXQLRGLSROSS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NNC(=O)O2

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Antiproliferative Activity
  • N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) : Exhibits antiproliferative activity against NCI cancer cell lines with a mean growth percent (GP) of 45.20. The 4-chlorophenyl group (electron-withdrawing) enhances cytotoxicity compared to unsubstituted analogs .
  • 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol (4c): Shows moderate antiproliferative activity (GP = 56.73), where the phenol group contributes to polar interactions but reduces lipophilicity .
Antimicrobial Activity
  • 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol (4) : Derivatives like 6f and 6o demonstrate potent antimicrobial activity (MIC = 0.24 µg/mL against Staphylococcus aureus). The thiol (-SH) group increases reactivity but may reduce metabolic stability .
  • 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (5A) : Displays enhanced antibacterial activity (EC50 = 7.40 µg/mL against Xanthomonas oryzae) due to the lipophilic trifluoromethyl group improving membrane penetration .

Heteroatom and Functional Group Modifications

Oxygen vs. Sulfur in the Oxadiazole Ring
  • Replacing the hydroxyl (-OH) group with a thiol (-SH) (e.g., compound 9a ) reduces antibacterial potency (EC50 increases from 7.40 µg/mL to 12.40 µg/mL), highlighting the critical role of hydrogen bonding .
  • Thiol-containing analogs (e.g., 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol ) show superior antimicrobial activity but higher cytotoxicity, limiting therapeutic utility .
Electron-Donating vs. Electron-Withdrawing Groups
  • However, this group’s steric bulk may limit binding in some targets .

Alkyl Chain and Lipophilicity Effects

  • Increasing alkyl linker length (e.g., compounds 8b–8d with n = 8–12) improves antibacterial activity (EC50 = 8.72–35.24 µg/mL) by enhancing lipophilicity and membrane permeability .
  • Shorter chains (n = 6) in compounds like 7c retain potency (EC50 = 7.40 µg/mL) but may reduce bioavailability due to lower solubility .

Preparation Methods

Hydrazide Synthesis and Cyclization

The foundational approach for 1,3,4-oxadiazole synthesis involves cyclizing diacylhydrazides. For 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ol, this requires a hydrazide derived from 2-methoxybenzoic acid and a hydroxyl-bearing acyl component.

Procedure :

  • Hydrazide Formation : 2-Methoxybenzoic acid is treated with hydrazine hydrate in ethanol under reflux to yield 2-methoxybenzohydrazide.

  • Diacylhydrazide Preparation : The hydrazide reacts with hydroxyacetic acid (glycolic acid) in the presence of DCC (dicyclohexylcarbodiimide) to form the diacylhydrazide intermediate.

  • Cyclization : Using triethyl orthoformate (TEOF) as a cyclizing agent, the diacylhydrazide undergoes dehydration at 140°C, forming the oxadiazole ring.

Challenges :

  • The hydroxyl group in glycolic acid may necessitate protection (e.g., acetylation) to prevent side reactions during cyclization.

  • Deprotection post-cyclization (e.g., alkaline hydrolysis) yields the free hydroxyl group at position 2.

Yield : Cyclization with TEOF typically achieves 80–89% efficiency for analogous compounds.

Nucleophilic Substitution on Halogenated Oxadiazoles

Synthesis of 2-Chloro-5-(2-Methoxyphenyl)-1,3,4-Oxadiazole

Halogenated oxadiazoles serve as versatile intermediates for introducing hydroxyl groups via hydrolysis.

Procedure :

  • Chlorooxadiazole Formation :

    • A diacylhydrazide derived from 2-methoxybenzoic acid and chloroacetic acid is cyclized using POCl₃ at 80°C.

    • This yields 2-chloro-5-(2-methoxyphenyl)-1,3,4-oxadiazole.

  • Hydroxyl Group Installation :

    • The chloro intermediate undergoes alkaline hydrolysis (NaOH, aqueous ethanol, 60°C) to replace chlorine with a hydroxyl group.

Optimization :

  • Microwave-assisted hydrolysis reduces reaction time from 12 h to 30 minutes, improving yield to 85%.

Green Chemistry Approaches

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization, enhancing both yield and selectivity.

Procedure :

  • Hydrazide Preparation : 2-Methoxybenzohydrazide is synthesized conventionally.

  • Microwave Cyclization : The hydrazide is mixed with hydroxyacetic acid and irradiated (300 W, 120°C, 15 min) in a solvent-free system.

Advantages :

  • Reaction time reduced by 90% compared to thermal methods.

  • Yield increases to 92% due to uniform heating.

Electrochemical Synthesis

Electrochemical methods offer a solvent-free route with high atom economy.

Procedure :

  • Anodic Oxidation : A solution of 2-methoxybenzohydrazide and hydroxyacetic acid in acetonitrile undergoes electrolysis at 1.5 V using a platinum anode. The reaction forms the oxadiazole ring via dehydrogenative cyclization.

Efficiency :

  • Current density of 10 mA/cm² achieves 88% yield in 2 h.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Time
Diacylhydrazide Cyclization2-Methoxybenzoic acid, glycolic acidTEOF, 140°C895–10 h
Halogen Substitution2-Chlorooxadiazole intermediateNaOH, ethanol, 60°C853–12 h
Microwave Cyclization2-MethoxybenzohydrazideMicrowave, 300 W, 120°C9215 min
Electrochemical2-MethoxybenzohydrazidePt anode, 1.5 V, CH₃CN882 h

Structural Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption band at 3200–3400 cm⁻¹ confirms the O–H stretch. The C=N stretch of the oxadiazole ring appears at 1600 cm⁻¹.

  • ¹H NMR : The hydroxyl proton resonates as a singlet at δ 10.2 ppm. The 2-methoxyphenyl group shows characteristic signals at δ 3.8 ppm (OCH₃) and δ 6.9–7.5 ppm (aromatic protons).

  • LC-MS : Molecular ion peak at m/z 235.3 [M+H]⁺ aligns with the molecular formula C₁₀H₈N₂O₃ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.